molecular formula C11H21NO2 B8138381 (R)-Azepane-2-carboxylic acid tert-butyl ester

(R)-Azepane-2-carboxylic acid tert-butyl ester

Cat. No.: B8138381
M. Wt: 199.29 g/mol
InChI Key: BJYRCNMUNXPDKL-SECBINFHSA-N
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Description

®-Azepane-2-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of azepane derivativesThe tert-butyl ester group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Azepane-2-carboxylic acid tert-butyl ester typically involves the esterification of ®-Azepane-2-carboxylic acid with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which affords the tert-butyl ester in good yields . Another method involves the reaction of ®-Azepane-2-carboxylic acid with tert-butyl hydroperoxide under metal-free conditions, which proceeds smoothly to form the desired ester .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which offer higher efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous production of tert-butyl esters with improved safety and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-Azepane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-Azepane-2-carboxylic acid tert-butyl ester include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Azepane-2-carboxylic acid tert-butyl ester is unique due to its azepane ring structure, which imparts distinct chemical and physical properties compared to other tert-butyl esters. The presence of the nitrogen atom in the azepane ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (2R)-azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-7-5-4-6-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRCNMUNXPDKL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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